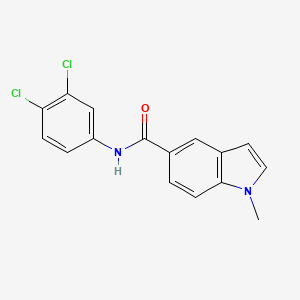![molecular formula C26H27N3O3S B10834007 6-[3-methoxy-4-(2-pyrrolidin-1-ylethoxy)phenyl]-2-phenylsulfanyl-5H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B10834007.png)
6-[3-methoxy-4-(2-pyrrolidin-1-ylethoxy)phenyl]-2-phenylsulfanyl-5H-pyrrolo[3,4-b]pyridin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[3-methoxy-4-(2-pyrrolidin-1-ylethoxy)phenyl]-2-phenylsulfanyl-5H-pyrrolo[3,4-b]pyridin-7-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolo[3,4-b]pyridin-7-one core, which is substituted with methoxy, pyrrolidinylethoxy, phenyl, and phenylsulfanyl groups. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-methoxy-4-(2-pyrrolidin-1-ylethoxy)phenyl]-2-phenylsulfanyl-5H-pyrrolo[3,4-b]pyridin-7-one typically involves multiple steps, including the formation of the pyrrolo[3,4-b]pyridin-7-one core and subsequent functionalization. Common synthetic routes may involve:
Formation of the Pyrrolo[3,4-b]pyridin-7-one Core: This step often involves cyclization reactions using appropriate starting materials under controlled conditions.
Introduction of Substituents: The methoxy, pyrrolidinylethoxy, phenyl, and phenylsulfanyl groups are introduced through various substitution reactions. These reactions may require specific reagents and catalysts to achieve the desired functionalization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include:
Scaling Up Reactions: Adjusting reaction conditions to accommodate larger quantities of starting materials.
Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-[3-methoxy-4-(2-pyrrolidin-1-ylethoxy)phenyl]-2-phenylsulfanyl-5H-pyrrolo[3,4-b]pyridin-7-one can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrrolo[3,4-b]pyridin-7-one core can be reduced under specific conditions.
Substitution: The methoxy and pyrrolidinylethoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions may vary depending on the desired substitution, but common reagents include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it useful in studying biochemical pathways.
Medicine: The compound’s potential biological activity could lead to the development of new therapeutic agents.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism by which 6-[3-methoxy-4-(2-pyrrolidin-1-ylethoxy)phenyl]-2-phenylsulfanyl-5H-pyrrolo[3,4-b]pyridin-7-one exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways and targets involved would depend on the specific context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
6-[3-methoxy-4-(2-pyrrolidin-1-ylethoxy)phenyl]-2-phenylsulfanyl-5H-pyrrolo[3,4-b]pyridin-7-one: shares structural similarities with other pyrrolo[3,4-b]pyridin-7-one derivatives.
Other Phenylsulfanyl Compounds: Compounds with phenylsulfanyl groups may exhibit similar chemical reactivity.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties
Propiedades
Fórmula molecular |
C26H27N3O3S |
|---|---|
Peso molecular |
461.6 g/mol |
Nombre IUPAC |
6-[3-methoxy-4-(2-pyrrolidin-1-ylethoxy)phenyl]-2-phenylsulfanyl-5H-pyrrolo[3,4-b]pyridin-7-one |
InChI |
InChI=1S/C26H27N3O3S/c1-31-23-17-20(10-11-22(23)32-16-15-28-13-5-6-14-28)29-18-19-9-12-24(27-25(19)26(29)30)33-21-7-3-2-4-8-21/h2-4,7-12,17H,5-6,13-16,18H2,1H3 |
Clave InChI |
PULOMQYOCPKDEH-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)N2CC3=C(C2=O)N=C(C=C3)SC4=CC=CC=C4)OCCN5CCCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(6'-Methyl-6''-trifluoromethyl-[2,2';4',3'']terpyridin-6-yl)-benzenesulfonamide](/img/structure/B10833938.png)
![6-[(3R)-3-aminopiperidin-1-yl]-1-but-2-ynyl-3-[(6-chloro-4-methylquinazolin-2-yl)methyl]pyrimidine-2,4-dione](/img/structure/B10833950.png)
![6-[(3R)-3-aminopiperidin-1-yl]-1-but-2-ynyl-3-[(4-methylquinazolin-2-yl)methyl]pyrimidine-2,4-dione](/img/structure/B10833958.png)
![N-benzyl-8-(1,3-oxazol-5-yl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxamide](/img/structure/B10833960.png)
![2-amino-3-[(3,4-dichlorophenyl)methoxy]-4-(1H-1,2,4-triazol-5-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B10833965.png)
![3-Oxa-8-azabicyclo[3.2.1]oct-8-yl(8-(1,3-oxazol-5-yl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B10833971.png)
![3-[[8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-1-[(2-cyanopyridin-3-yl)methyl]-2,6-dioxopurin-3-yl]methyl]pyridine-2-carbonitrile](/img/structure/B10833976.png)
![1-[3-methyl-4-(2-methylsulfonylethoxy)phenyl]-3-(4-phenylphenoxy)pyrrolidin-2-one](/img/structure/B10833981.png)

![[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-[3-[2-methyl-4-(morpholin-4-ylmethyl)phenoxy]azetidin-1-yl]methanone](/img/structure/B10833988.png)
![8-(1,3-oxazol-5-yl)-N-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B10833995.png)
![4-[(5-chloropyridin-2-yl)methoxy]-1-[6-[(1S,5R)-1-methyl-5-(methylamino)-3-azabicyclo[3.1.0]hexan-3-yl]pyridin-3-yl]pyridin-2-one](/img/structure/B10833998.png)

![1-[2-[4-[(Dimethylamino)methyl]-2-methylphenyl]-2-oxoethyl]-4-phenylmethoxypyridin-2-one](/img/structure/B10834004.png)
